molecular formula C9H10ClNO2 B13985772 Methyl 4-amino-2-chloro-6-methylbenzoate CAS No. 116621-20-6

Methyl 4-amino-2-chloro-6-methylbenzoate

Cat. No.: B13985772
CAS No.: 116621-20-6
M. Wt: 199.63 g/mol
InChI Key: ODTCUTPMUHGCRB-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-chloro-6-methylbenzoate is an organic compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.63 g/mol . It is a derivative of benzoic acid, characterized by the presence of an amino group, a chlorine atom, and a methyl ester group on the benzene ring. This compound is primarily used in research and development within the pharmaceutical and chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-2-chloro-6-methylbenzoate typically involves the esterification of 4-amino-2-chloro-6-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. Quality control measures, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-chloro-6-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium).

    Reduction: Hydrogen gas, palladium catalyst, and solvents (e.g., ethanol).

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the chlorine atom.

    Reduction: Amino derivatives.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

Methyl 4-amino-2-chloro-6-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-amino-2-chloro-6-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-amino-2-chloro-6-methylbenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for the synthesis of novel compounds and the exploration of new therapeutic applications .

Properties

CAS No.

116621-20-6

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

methyl 4-amino-2-chloro-6-methylbenzoate

InChI

InChI=1S/C9H10ClNO2/c1-5-3-6(11)4-7(10)8(5)9(12)13-2/h3-4H,11H2,1-2H3

InChI Key

ODTCUTPMUHGCRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)Cl)N

Origin of Product

United States

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